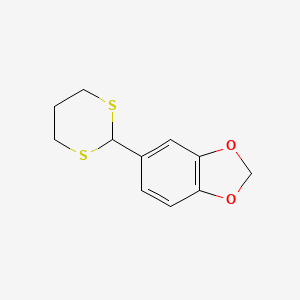
1,3-Benzodioxole, 5-(1,3-dithian-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- is a useful research compound. Its molecular formula is C11H12O2S2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(1,3-dithian-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What key structural features of 1,3-Benzodioxole derivatives influence their reactivity in organic synthesis?
The reactivity of 1,3-Benzodioxole derivatives is primarily governed by the electron-rich benzodioxole ring and functional groups such as thiols, dithianes, or conjugated systems. For example:
- The benzodioxole moiety enhances aromatic stabilization, enabling electrophilic substitution reactions at the 5-position .
- Thiol or dithiane substituents (e.g., in 5-(1,3-dithian-2-yl) derivatives) introduce nucleophilic or redox-active sites, facilitating cross-coupling or ring-opening reactions .
- Conjugated systems (e.g., propenoic acid derivatives) enable Diels-Alder or Michael addition reactions due to extended π-electron delocalization .
Methodological Insight : Prioritize structural analysis via NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns and electronic effects .
Q. Advanced: How can researchers optimize the synthesis of 1,3-Benzodioxole derivatives to enhance yield and purity?
Optimization strategies include:
- Solvent Systems : Use polar aprotic solvents (e.g., THF/MeOH/H₂O mixtures) to stabilize intermediates, as demonstrated in ketoester saponification (85% yield) .
- Catalysis : Employ phase-transfer catalysts or transition metals (e.g., Pd for cross-coupling) to accelerate dithiane or benzodioxole functionalization .
- Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol to isolate high-purity crystals .
Data-Driven Approach : Monitor reaction progress via TLC and HRMS to validate intermediate formation (e.g., m/z 333.0524 for chlorinated derivatives) .
Q. Basic: What spectroscopic techniques are recommended for characterizing 1,3-Benzodioxole derivatives?
- HRMS : Essential for confirming molecular formulas (e.g., C₁₇H₁₃O₅Cl with [M+H]⁺ at m/z 333.0524) .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, as seen in 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (R factor = 0.038) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ketone derivatives) .
Best Practice : Combine ¹H/¹³C NMR with DEPT-135 to assign quaternary carbons and differentiate diastereomers .
Q. Advanced: What strategies resolve contradictions in biological activity data among structurally similar benzodioxole derivatives?
- Comparative Bioassays : Test derivatives against identical cell lines (e.g., cervical, colorectal, liver cancers) under standardized conditions to isolate structure-activity relationships (SAR) .
- Metabolic Profiling : Use LC-MS to quantify metabolite stability; e.g., nitro or thiol groups may alter bioavailability .
- Computational Docking : Predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) using molecular dynamics simulations .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced anticancer activity due to increased electrophilicity .
Q. Basic: What safety protocols should be followed when handling 1,3-Benzodioxole derivatives?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially for volatile thiol-containing derivatives .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Regulatory Compliance : Refer to NIST safety guidelines and SDS sheets for toxicity data (e.g., LD₅₀ values) .
Q. Advanced: How can computational modeling predict the biological activity of novel benzodioxole derivatives?
- QSAR Models : Correlate descriptors (e.g., LogP, PSA) with bioactivity. For example, derivatives with PSA > 80 Ų exhibit poor blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior; e.g., dithiane derivatives with low LUMO energies are prone to nucleophilic attack .
- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity, prioritizing derivatives with optimal Lipinski parameters .
Validation : Cross-validate predictions with in vitro assays (e.g., IC₅₀ measurements in HepG2 cells) .
Q. Basic: What are common synthetic routes for introducing the dithiane moiety into benzodioxole frameworks?
- Thioacetalization : React benzodioxole aldehydes with 1,3-dithiol under acidic conditions (e.g., HCl catalysis) to form dithiane rings .
- Nucleophilic Substitution : Replace halides (e.g., Cl in 5-chloro-1,3-benzodioxole) with dithiolate anions (NaS-SC₂H₅) in DMF .
Characterization : Confirm success via ¹H NMR (disappearance of aldehyde proton at ~10 ppm) and IR (loss of C=O stretch) .
Q. Advanced: What experimental design considerations are critical when evaluating antioxidant mechanisms of benzodioxole derivatives?
- Assay Selection : Use DPPH radical scavenging and FRAP assays to measure direct antioxidant capacity .
- Cellular Models : Include ROS-sensitive cell lines (e.g., RAW 264.7 macrophages) and pre-treat with ROS inducers (e.g., H₂O₂) .
- Control Groups : Compare with established antioxidants (e.g., ascorbic acid) and include vehicle controls to rule out solvent effects .
Data Interpretation : Use LC-MS/MS to identify antioxidant metabolites (e.g., glutathione adducts) and quantify ROS reduction via fluorescence probes .
属性
CAS 编号 |
56579-86-3 |
|---|---|
分子式 |
C11H12O2S2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
5-(1,3-dithian-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2S2/c1-4-14-11(15-5-1)8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,1,4-5,7H2 |
InChI 键 |
DMJZKGGHTJZDBW-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CSC(SC1)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















